Pinselic acid

Description

Historical Context of Pinselic Acid Discovery

The discovery of this compound is rooted in the study of microbial metabolites. Fungi, in particular, are known for producing a vast array of secondary metabolites, many of which possess unique chemical structures and biological activities.

This compound was first identified and isolated in 1953 by Munekata from a fungal strain known as Penicillium amarum. researchgate.netmdpi.comresearchgate.net The genus Penicillium is well-documented for its ability to produce a diverse range of industrially and medically important molecules, including antibiotics and other bioactive compounds. mdpi.comresearchgate.net

Decades after its initial discovery, this compound was isolated again in 2004 by a research team led by Healy. researchgate.netmdpi.com This time, the compound was found in a microfungus belonging to the Xylaria species. researchgate.netmdpi.com The genus Xylaria is also a known producer of novel natural products, some of which exhibit interesting biological properties. researchgate.netscielo.brpreprints.org This subsequent isolation from a different fungal genus underscored the compound's presence in the microbial world.

Classification and Academic Significance as a Xanthone (B1684191) Derivative

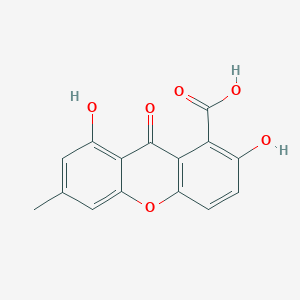

The academic importance of this compound is largely tied to its classification as a xanthone, a specific and well-studied class of heterocyclic organic compounds. mdpi.comwikipedia.org

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a significant class of natural products. mdpi.commdpi.com These compounds are found in a variety of natural sources, including higher plants, fungi, lichens, and marine organisms. mdpi.commdpi.comresearchgate.net The versatile framework of the xanthone structure allows for numerous substitutions, leading to a wide diversity of derivatives. mdpi.com This structural diversity results in a broad spectrum of biological and pharmacological activities, making xanthones a subject of intense research in medicinal chemistry and drug discovery. mdpi.commdpi.comsioc-journal.cn They are considered a "privileged structure" in medicinal chemistry, meaning their chemical scaffold is frequently found in active pharmaceutical agents. mdpi.com

Within the broad family of xanthones, this compound is more specifically classified as a carboxyxanthone. mdpi.comresearchgate.net This subclass is defined by the presence of a carboxylic acid functional group attached to the core xanthone structure. mdpi.com Carboxyxanthones are recognized as a particularly interesting group of bioactive compounds and can also serve as important starting materials for the chemical synthesis of new derivatives. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

479-67-4 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |

InChI |

InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20) |

InChI Key |

ASAUXYYQDCDORO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Biogenetic Hypotheses of Pinselic Acid

Postulated Polyketide Pathway for Xanthone (B1684191) Core Formationmdpi.comnih.gov

In fungi, the core structure of xanthones like pinselic acid is understood to be wholly derived from the polyketide pathway. mdpi.comnih.govresearchgate.net This is a significant distinction from the biosynthetic routes in plants, which utilize a combination of the shikimate and acetate (B1210297) pathways. mdpi.comnih.gov The fungal pathway begins with simple building blocks and, through a series of enzymatic reactions, constructs the complex tricyclic xanthone framework. nih.gov

Proposed Derivation from Linear Polyketide Chainsnih.govwikipedia.org

The biosynthesis of the xanthone core initiates with the assembly of a linear polyketide chain. nih.govwikipedia.org This process is catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). nih.govnih.gov The formation of the chain begins with a "starter unit," typically acetyl-CoA, which is sequentially condensed with "extender units," such as malonyl-CoA. nih.gov Each condensation step adds two carbon atoms to the growing chain, which is characterized by a series of ketone groups, giving the "polyketide" its name. Isotope-labeling experiments have been fundamental in confirming that this single polyketide chain is the precursor to the xanthone skeleton in fungi. mdpi.comnih.gov

Mechanistic Insights into Xanthone Cyclization and Rearrangementsmdpi.commdpi.comnih.gov

Once the linear polyketide chain is formed, it undergoes a series of cyclization reactions to create the final aromatic structure. The folding of the polyketide chain determines the ultimate structure, and in fungi, this process can lead to a benzophenone (B1666685) intermediate through aldol (B89426) and Claisen-type condensations. mdpi.commdpi.com This intermediate can then dehydrate to form the central pyrone ring of the xanthone core. mdpi.com

Further complexity is introduced through oxidative reactions. While the term "naphthol derivative hydroperoxides" is not explicitly detailed in the direct biosynthetic pathway of this compound in available literature, oxidative cyclization is a critical step in forming many complex natural products. nih.gov In the biosynthesis of some related polycyclic xanthones, it has been suggested that the xanthone ring is formed via a "Baeyer-Villiger" type oxidation of a quinone intermediate, which itself is derived from the polyketide chain. nih.gov This type of oxidative rearrangement, catalyzed by oxygenase enzymes, is a plausible mechanism for forming the heterocyclic core of xanthones from their polycyclic precursors. nih.gov

Fungal Biosynthetic Systemsmdpi.comresearchgate.netresearchgate.net

This compound has been isolated from several fungal species, highlighting the metabolic capabilities within the fungal kingdom to produce such complex molecules.

Biosynthesis in Penicillium amarumresearchgate.netresearchgate.net

The initial discovery and isolation of this compound were from the fungal strain Penicillium amarum in 1953. researchgate.net The genus Penicillium is well-known for its production of a vast array of secondary metabolites, including the famous antibiotic penicillin, which also originates from a complex biosynthetic pathway involving amino acid precursors. mdpi.com Studies on various Penicillium species have shown that the xanthone core arises from a polyketide precursor, a finding established through early radiolabeled acetate feeding experiments. mdpi.com The production of this compound by P. amarum places it within a group of fungi capable of synthesizing these intricate aromatic compounds. researchgate.net

Biosynthesis in Xylaria sp.researchgate.net

In 2004, this compound was also isolated from a microfungus belonging to the genus Xylaria. researchgate.net Species within the Xylariaceae family are frequently found as endophytes in plants and are recognized as prolific producers of novel and bioactive secondary metabolites. tci-thaijo.org Chemical investigations into a Xylaria sp. isolated from an Australian rainforest tree led to the identification of several xanthones, including this compound, demonstrating that the biosynthetic machinery for this compound is not limited to the Penicillium genus. researchgate.net

Production by Endophytic Fungi: A Research Avenuemdpi.comtci-thaijo.org

Endophytic fungi, which live within plant tissues without causing disease, are increasingly regarded as a major, underexplored source of novel, biologically active compounds. mdpi.comtci-thaijo.org The discovery of this compound and other xanthone derivatives from endophytic Xylaria and Phomopsis species underscores this potential. mdpi.comresearchgate.net These fungi often engage in a mutualistic relationship with their host plant, and the secondary metabolites they produce may play a role in this interaction, for instance, by providing chemical defense. tci-thaijo.org The exploration of endophytic fungi, therefore, represents a promising research avenue for discovering new sources of this compound and potentially novel, structurally related xanthones with unique biological activities. mdpi.comnih.gov

Data Tables

Table 1: Fungal Sources of this compound

| Fungal Genus | Species | Year of Report | Reference |

| Penicillium | amarum | 1953 | researchgate.net |

| Xylaria | sp. | 2004 | researchgate.net |

Synthetic Methodologies for Pinselic Acid and Its Analogues

Chemical Synthesis of Pinselic Acid

The synthesis of this compound, as a member of the xanthone-2-carboxylic acid family, can be approached through established routes for this class of compounds. These methods focus on the construction of the central tricyclic dibenzo-γ-pyrone (xanthone) scaffold, followed by or incorporating the introduction of the required substituents.

Early and foundational work on the synthesis of xanthone-2-carboxylic acids, which are direct structural analogues of this compound, was notably carried out by Pfister and colleagues in the 1970s. mdpi.comnih.gov Their research, aimed at discovering new antiallergic substances, led to the development of robust synthetic pathways for a variety of substituted xanthone-2-carboxylic acids. nih.govnih.gov

A primary strategy involved the synthesis via diaryl ether intermediates . This approach typically utilizes an Ullmann coupling reaction between an aryl halide and a phenol (B47542), followed by an intramolecular electrophilic cyclization to form the xanthone (B1684191) core. mdpi.com For example, various xanthone-2-carboxylic acids were synthesized by coupling an aryl halide with a phenol, followed by cyclization catalyzed by polyphosphoric acid. nih.gov Another key transformation reported was the synthesis of 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid, which involved a Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and a subsequent oxidation step. nih.govmdpi.com This body of work demonstrated the feasibility of accessing the specific substitution pattern of xanthone-2-carboxylic acids, laying the groundwork for the synthesis of natural products like this compound.

A summary of these pioneering transformations is presented below:

| Reaction Type | Key Reagents/Steps | Intermediate/Product Class | Reference |

|---|---|---|---|

| Ullmann Condensation & Cyclization | Aryl Halide, Phenol, Polyphosphoric Acid (catalyst) | Diaryl Ether Intermediate, Xanthone-2-carboxylic acids | nih.govmdpi.com |

| Friedel-Crafts Acylation & Oxidation | 1-Hydroxyxanthone, Methylation, NaBrO (oxidation) | 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | nih.govmdpi.com |

| Huang-Minlon Reduction & Re-oxidation | Xanthone-2-carboxylic acid, Hydrazine, KOH; followed by Friedel-Crafts acylation and Jones oxidation | Substituted Xanthone-2-carboxylic acids | mdpi.com |

The dibenzo-γ-pyrone scaffold is the central structural feature of this compound. General and versatile methods for its construction are crucial for the total synthesis of any xanthone derivative. The biosynthesis of xanthones in nature often proceeds via benzophenone (B1666685) intermediates, which undergo regioselective oxidative coupling to form the xanthone ring. frontiersin.org Synthetic chemistry has developed several parallel strategies. mdpi.com The most prevalent synthetic routes for the xanthone core are primarily based on two key intermediates: 2,2'-dihydroxybenzophenones or 2-aryloxybenzoic acids (a diaryl ether). mdpi.comup.pt

Synthesis via Benzophenone Intermediates : This route often begins with a Friedel-Crafts acylation of a substituted benzoyl chloride with a phenolic derivative to form a benzophenone. up.pt The subsequent step is a cyclodehydration reaction to close the central pyrone ring. mdpi.com The Grover, Shah, and Shah (GSS) reaction is a classical one-pot method where a salicylic (B10762653) acid derivative and a phenol are heated with zinc chloride and phosphoryl chloride, proceeding through a benzophenone intermediate. up.pt However, this method has limitations, and multi-step procedures often provide higher yields and better control. up.pt Reagents like Eaton's reagent (P₂O₅ in CH₃SO₃H) are also effective for promoting the condensation and cyclization, sometimes allowing for a direct one-step synthesis from a salicylic acid and a very electron-rich phenol without isolating the benzophenone intermediate. nih.govichem.md

Synthesis via Diaryl Ether Intermediates : This strategy relies on the formation of a diaryl ether, typically through an Ullmann condensation, which couples a sodium phenolate (B1203915) with a benzoic acid bearing a halogen in the ortho position. up.ptcuni.cz The resulting 2-aryloxybenzoic acid is then subjected to an intramolecular electrophilic cycloacylation to yield the xanthone skeleton. cuni.czup.pt This route can offer advantages in regioselectivity compared to the Friedel-Crafts approach. More recent methods have employed aryne chemistry, where the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates can lead to a tandem nucleophilic coupling and intramolecular cyclization to efficiently form xanthones. nih.gov

| Synthetic Strategy | Key Intermediate | Core Reactions | Advantages/Features | Reference |

|---|---|---|---|---|

| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Friedel-Crafts Acylation, Cyclodehydration | Classical and widely used; can be performed one-pot (GSS method). | mdpi.comup.ptmdpi.com |

| Diaryl Ether Route | 2-Aryloxybenzoic acid | Ullmann Condensation, Intramolecular Acylation | Often provides good control over regiochemistry. | cuni.czup.pt |

| Aryne Chemistry | Aryne and Substituted Benzoate | Tandem Nucleophilic Coupling & Cyclization | Modern, efficient method under milder conditions. | nih.gov |

Synthesis of this compound Derivatives and Structurally Related Analogues

The synthesis of derivatives and analogues of this compound involves either building the xanthone scaffold with the desired substituents from the start or performing chemical transformations on a pre-existing xanthone core. mdpi.commdpi.com The xanthone nucleus is considered a "privileged structure" in medicinal chemistry, making the development of synthetic routes to its derivatives a key area of research. nih.govmdpi.com

Pfister and colleagues synthesized a series of xanthone-2-carboxylic acid analogues with various electron-withdrawing groups to study their structure-activity relationships. mdpi.comnih.gov More contemporary work focuses on derivatizing simple, synthetically accessible oxygenated xanthones. mdpi.commdpi.com For example, starting with a methoxylated methylxanthone, a variety of functional groups can be introduced. Selective demethylation using reagents like AlCl₃ yields phenol derivatives, while selective bromination can be achieved using systems like Bu₄NBr/PhI(OAc)₂. mdpi.com Further functionalization, such as Duff formylation or benzylic bromination, allows for the introduction of aldehydes or bromomethyl groups, which can be converted into other functionalities like alcohols or amines. mdpi.com

The following table summarizes selected methods for the derivatization of xanthone scaffolds to create structurally related analogues:

| Starting Scaffold | Reagents/Conditions | Derivative Type Formed | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | AlCl₃ | Phenolic derivative (demethylation) | mdpi.com |

| 3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one | Bu₄NBr / PhI(OAc)₂ | 2-Bromo derivative (C-H bromination) | mdpi.com |

| 3,6-Dihydroxy-9H-xanthen-9-one | Hexamethylenetetramine (HMTA), Acetic Acid | Carbaldehyde derivative (Duff formylation) | mdpi.com |

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | N-Bromosuccinimide (NBS), Dibenzoyl Peroxide (DBP) | 1-(Dibromomethyl) derivative (benzylic bromination) | mdpi.com |

| Polyhalogenated Xanthone | Arylboronic acid, Pd catalyst | Aryl-substituted derivative (Suzuki coupling) | nih.gov |

Strategic Approaches for Introducing Structural Diversity

To explore the chemical space around the this compound structure more broadly, modern synthetic strategies focus on introducing maximum structural diversity efficiently. Diversity-Oriented Synthesis (DOS) is a powerful approach that aims to generate collections of structurally complex and diverse small molecules, rather than focusing on a single target. nih.govup.pt

Applying DOS principles to the xanthone scaffold allows for the creation of large libraries of analogues for biological screening. A recent strategy involved the modular synthesis of polyhalogenated xanthones, which serve as versatile platforms for further diversification. nih.gov By optimizing condensation and cyclization reactions, various chlorinated and brominated xanthones were prepared in improved yields. These halogenated intermediates can then undergo subsequent reactions, such as site-selective Suzuki couplings, to introduce a wide array of aryl groups at different positions on the scaffold. This approach enables the functionalization of multiple positions, rapidly generating structural diversity. nih.gov

A cornerstone of DOS is the build/couple/pair (B/C/P) strategy. aragen.comrsc.org This algorithm involves:

Build: Synthesizing a set of building blocks with diverse functional groups.

Couple: Reacting these building blocks together through reliable reactions (e.g., multicomponent reactions) to create a library of intermediates. scispace.comnih.gov

Pair: Subjecting the intermediates to various reaction conditions to induce intramolecular cyclizations or other transformations, where different functional groups "pair" up to form a diverse set of final molecular scaffolds. aragen.comrsc.org

While not explicitly detailed for this compound itself, this strategy is highly applicable to the synthesis of diverse heterocyclic libraries and represents a state-of-the-art approach for generating novel xanthone analogues. By designing building blocks analogous to the phenolic and benzoic acid precursors of xanthones but incorporating additional reactive handles, one could apply the B/C/P logic to generate a wide variety of complex fused and spirocyclic xanthone-based structures.

Advanced Analytical Techniques for Pinselic Acid Characterization

Spectroscopic Characterization Methods

Spectroscopy is fundamental to determining the molecular structure of Pinselic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton. nih.govnp-mrd.org While predicted spectra are available, detailed experimental work has been crucial for confirming the absolute stereochemistry of this compound's various isomers. researchgate.net

A pivotal study by Shirahata et al. involved the total synthesis of all eight possible stereoisomers of pinellic acid. mdpi.comnih.gov This research established empirical rules based on ¹H NMR data (recorded in methanol-d₄) to assign the relative configuration of the three hydroxyl groups. nih.gov The chemical shifts and coupling constants of the protons on the carbon-carbon double bond (H-10 and H-11) and the carbons bearing hydroxyl groups (H-9, H-12, and H-13) are particularly diagnostic for determining the syn or anti configuration of the vicinal diols. caymanchem.com For instance, the chemical shift of the allylic hydroxyl group in a dimethyl acetonide derivative of the 12,13-diol is indicative of the syn or anti configuration. caymanchem.com

The ¹³C NMR spectrum provides the number of non-equivalent carbons, with characteristic chemical shifts indicating the presence of the carboxylic acid, the C=C double bond, the carbons attached to hydroxyl groups, and the aliphatic chain. molaid.com The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm region. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom | Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H (on COOH) | Carboxylic Acid | 10 - 12 | Often a broad singlet. nih.gov |

| H (on C=C) | Vinylic | 5.5 - 6.0 | Complex splitting due to coupling with each other and adjacent protons. |

| H (on CH-O) | Carbinol | 3.4 - 4.1 | Position depends on the specific chemical environment and stereochemistry. |

| H (on CH₂) | Aliphatic | 1.2 - 2.3 | Protons alpha to the COOH and C=C bond are more deshielded. |

| H (on CH₃) | Aliphatic | ~0.9 | Terminal methyl group. |

| C (COOH) | Carboxylic Acid | 175 - 185 | |

| C (C=C) | Alkene | 125 - 135 | |

| C (C-O) | Carbinol | 65 - 80 |

Note: This table represents general expected values. Actual experimental values are highly dependent on the solvent and specific stereoisomer. nih.gov

UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. larodan.com this compound possesses two primary chromophores: the carboxylic acid group (-COOH) and an isolated carbon-carbon double bond (C=C).

The carboxylic acid functional group typically exhibits a π → π* transition at approximately 200-210 nm. nih.gov An isolated C=C double bond also shows a π → π* transition, but this usually occurs at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Because this compound lacks a conjugated system, it does not display strong absorbance at higher wavelengths (above 220 nm). larodan.com Consequently, while UV-Vis spectroscopy can confirm the likely presence of the carboxylic acid group, it is not a primary technique for detailed structural elucidation of this compound compared to NMR or mass spectrometry.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most notable features would be a very broad O-H stretching band for the hydrogen-bonded carboxylic acid group, overlapping the C-H stretching region. nih.gov The hydroxyl groups also contribute to the broad O-H band. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak. The presence of the trans C=C double bond is indicated by a characteristic out-of-plane C-H bending vibration.

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Alcohol O-H | Stretch | 3200 - 3500 | Strong, Broad |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| Alkene C=C | Stretch | ~1650 | Weak to Medium |

| trans-Alkene C-H | Bend (out-of-plane) | ~965 | Strong |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₈H₃₄O₅, corresponding to a monoisotopic mass of approximately 330.24 Da.

Liquid chromatography-mass spectrometry (LC-MS) analyses, particularly using soft ionization techniques like electrospray ionization (ESI), are well-suited for this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the precursor ion. For the [M-H]⁻ ion of this compound (precursor m/z 329.23), characteristic fragment ions are observed. Common fragmentation pathways for fatty acids include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages of the carbon chain, particularly adjacent to the hydroxyl groups. nih.gov

Table 3: Observed LC-MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Collision Energy | Fragment Ions Observed (m/z) | Reference |

|---|

These fragments arise from specific cleavages of the carbon backbone and loss of functional groups, providing evidence for the location of the hydroxyl groups.

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute stereochemistry. The technique involves diffracting X-rays off a single crystal of the compound. For complex stereochemical problems like that of this compound, with its multiple chiral centers, X-ray crystallography would provide unambiguous proof of the configuration. caymanchem.com

However, obtaining single crystals of sufficient quality can be challenging, especially for flexible, long-chain molecules like fatty acids. To date, there are no published reports of the crystal structure of this compound or its simple derivatives in the crystallographic databases. While the synthesis of various stereoisomers has been achieved, their absolute stereochemistries were confirmed through a combination of stereoselective synthesis and comparative NMR analysis rather than X-ray crystallography. mdpi.com

Chromatographic Separations for Isolation, Purification, and Analysis

Chromatographic techniques are indispensable for the isolation of this compound from natural sources, the purification of synthetic products, and for quantitative analysis. Given the existence of numerous regio- and stereoisomers, high-resolution separation methods are required.

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods. These techniques separate molecules based on their hydrophobicity. A detailed analytical workflow for separating Trihydroxyoctadecenoic acids (TriHOMEs), including this compound, has been developed. This method utilizes a C18 stationary phase, which is a nonpolar matrix, and a polar mobile phase.

Furthermore, chiral chromatography is essential for separating the various stereoisomers of this compound. Chiral stationary phases allow for the resolution of enantiomers, which is critical for studying the specific biological activities of each isomer. caymanchem.com

Table 4: Example UHPLC Method for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) |

| Column | Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) / Methanol mixture |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This methodology allows for the effective separation and quantification of this compound diastereomers in complex biological samples.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds, including various acids from natural sources. mdpi.commdpi.com It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org For acid analysis, reverse-phase HPLC (RP-HPLC) is common, where a non-polar stationary phase is used with a polar mobile phase. lcms.cz

The characterization of a specific acid like this compound by HPLC would involve developing a method that optimizes several parameters to achieve good resolution and sensitivity. lcms.cznih.gov Key parameters include the choice of column, the composition of the mobile phase (often a mixture of water with a buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detector type. wikipedia.orgnih.gov Diode Array Detectors (DAD) or Mass Spectrometry (MS) are often coupled with HPLC for definitive identification and quantification. mdpi.comnih.gov

Table 1: Illustrative HPLC Parameters for Organic Acid Analysis

This table outlines typical parameters that would be established during method development for the analysis of an organic acid like this compound, based on general HPLC practices. mdpi.comnih.govnih.gov

| Parameter | Typical Setting | Purpose |

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., formic acid, phosphate (B84403) buffer) | Elutes the compounds from the column. The gradient or isocratic composition is optimized for best separation. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides UV-Vis spectra for identification. MS provides mass-to-charge ratio for definitive identification and structural information. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and interaction kinetics, influencing retention time and peak shape. |

Gel Permeation Chromatography (GPC) Applications

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. tainstruments.comwindows.net It is particularly useful for characterizing polymers but can also be applied to smaller molecules to determine their size and to separate them from larger or smaller impurities. resolvemass.calcms.cz

In the context of this compound, GPC would not typically be the primary method for quantitative analysis or identification, as these are better served by HPLC-MS. mdpi.com However, GPC could be valuable in specific research or purification contexts. For instance, when isolating this compound from a crude fungal extract, GPC could be used as a preparatory step to separate the compound from high-molecular-weight substances like polysaccharides or proteins, or from very low-molecular-weight compounds. mdpi.comwindows.net

The principle of GPC involves passing a solution through a column packed with porous gel particles. lcms.cz Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. tainstruments.com The choice of column (pore size) and solvent is critical and depends on the molecular weight range of the sample components. lcms.cz

Table 2: Potential GPC Application Parameters for Sample Cleanup of a Fungal Extract

This table illustrates how GPC might be configured for the purification or fractionation of an extract containing this compound. lcms.czlcms.cz

| Parameter | Typical Setting | Purpose |

| Column Type | Polymeric Gel (e.g., Styrene-divinylbenzene) | Stationary phase with controlled pore sizes to separate molecules based on size. |

| Pore Size | Selected based on the molecular weight range of interest (e.g., up to 2000 Da) | To effectively separate small molecules like this compound from larger biopolymers. |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF), Toluene, or other organic solvents | To dissolve the sample and carry it through the column without interacting with the packing material. |

| Detector | Refractive Index (RI) or UV-Vis | RI detector is universal, responding to most compounds. UV-Vis is more selective for compounds that absorb light. |

| Application | Preparative fractionation, sample cleanup | To isolate fractions containing compounds in a specific size range prior to analysis by other methods like HPLC. |

While detailed GPC studies focused solely on this compound are not prominent, the application of the technique is a standard procedure in natural product chemistry for sample purification and fractionation. windows.net

Structural Diversity: Pinselic Acid Derivatives and Xanthone Analogues

Naturally Occurring Analogues (e.g., Pinselin (B1237463), the Methyl Ester)

Pinselic acid is not an isolated metabolite but co-exists with structurally related compounds in nature. The most prominent of these is its methyl ester, Pinselin. researchgate.net

Pinselin: First isolated alongside this compound from the fungal strain Penicillium amarum, pinselin is the corresponding methyl ester of this compound. mdpi.comresearchgate.net It has also been isolated from the plant Cassia occidentalis, where it is also known as cassiollin. researchgate.net The presence of both the carboxylic acid and its methyl ester in the same organism suggests a biosynthetic relationship, likely involving enzymatic esterification.

Other Fungal Xanthones: Research into microfungi, such as those from the genus Xylaria, has revealed other xanthones that are structural analogues of this compound. For instance, chemical investigation of a Xylaria sp. yielded two related natural products:

2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid. researchgate.net

2-hydroxy-6-hydroxymethyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid. researchgate.net

These compounds share the same core carboxyxanthone structure as this compound but differ in the substituents on the aromatic rings. Another related carboxyxanthone, 2,5-dihydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, was also isolated from an endophytic fungus Xylaria sp. FRR 5657. mdpi.com

| Compound Name | Relationship to this compound | Natural Source(s) | Reference |

|---|---|---|---|

| Pinselin (Cassiollin) | Methyl ester | Penicillium amarum, Cassia occidentalis | mdpi.comresearchgate.net |

| 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid | Structural analogue | Xylaria sp. | researchgate.net |

| 2-hydroxy-6-hydroxymethyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid | Structural analogue | Xylaria sp. | researchgate.net |

| 2,5-dihydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid | Structural analogue | Xylaria sp. FRR 5657 | mdpi.com |

Synthetic Modifications and Derivatization Strategies

The xanthone (B1684191) scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets depending on its substitution pattern. mdpi.comresearchgate.net Carboxyxanthones like this compound are particularly valuable as they possess a reactive carboxylic acid group that serves as a handle for synthetic modifications. mdpi.comnih.gov

Derivatization Potential: The carboxylic acid moiety allows for a range of derivatization reactions, enabling the creation of libraries of new compounds for structure-activity relationship (SAR) studies. mdpi.com Common strategies include:

Esterification: The formation of esters, such as the naturally occurring pinselin, can modify the compound's lipophilicity and cell permeability.

Amidation: Coupling the carboxylic acid with various amines or amino acid esters can introduce new functional groups and chiral centers, potentially enhancing biological specificity and potency. researchgate.net

Reduction: The carboxylic acid can be reduced to an alcohol, altering the electronic and steric properties of that position on the xanthone core.

Total Synthesis: The total synthesis of both this compound and pinselin has been achieved. researchgate.netsemanticscholar.org Synthetic routes provide access to the core structure, which can then be modified to produce analogues that are not available from natural sources. This allows for systematic changes to the substitution pattern on the xanthone nucleus to explore how these changes affect biological activity. mdpi.com

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Esterification | Reaction of the carboxylic acid with an alcohol. | Alters lipophilicity and pharmacokinetic properties. | researchgate.net |

| Amidation | Coupling of the carboxylic acid with an amine. | Introduces new functional groups, potential for improved binding and selectivity. | researchgate.net |

| Alkylation/Acylation | Modification of hydroxyl or amino groups on the xanthone scaffold. | Systematic exploration of structure-activity relationships. | mdpi.comresearchgate.net |

| Total Synthesis | Complete chemical synthesis from basic starting materials. | Access to unnatural analogues and labeled compounds for mechanistic studies. | researchgate.netsemanticscholar.org |

Comparative Analysis with Other Bioactive Carboxyxanthones

While no specific biological activity has been reported for this compound itself, the broader class of carboxyxanthones contains numerous compounds with significant pharmacological properties. mdpi.com Comparing the structure of this compound with these active analogues provides insight into the structural requirements for bioactivity.

DMXAA (Vadimezan): A Synthetic Benchmark A remarkable example of a simple, synthetic carboxyxanthone is 5,6-dimethylxanthone-4-acetic acid (DMXAA), also known as Vadimezan. mdpi.com Originally developed as an anti-tumor agent, DMXAA advanced to Phase III clinical trials. mdpi.com It functions as a vascular-disrupting agent by inducing apoptosis in tumor endothelial cells. mdpi.com

Structural Comparison: Unlike this compound, which is a xanthene-1-carboxylic acid, DMXAA is a xanthenone-4-acetic acid. This means the carboxylic acid function is attached via a methylene (B1212753) spacer at a different position. Furthermore, DMXAA has simple methyl groups, whereas this compound has hydroxyl and methoxy (B1213986) substituents. This highlights that both the position of the carboxylic acid group and the substitution pattern on the aromatic rings are critical determinants of activity. mdpi.com

Other Bioactive Carboxyxanthones: A variety of other natural and synthetic carboxyxanthones have been identified with diverse biological activities.

| Compound | Key Structural Features | Reported Bioactivity/Significance | Reference |

|---|---|---|---|

| This compound | 1-carboxy, 8-hydroxy, 6-methyl, 2-methoxy xanthone | No activity studies reported to date. | mdpi.com |

| DMXAA (Vadimezan) | 4-carboxymethyl, 5,6-dimethyl xanthone | Anti-tumor agent (vascular-disrupting); reached Phase III clinical trials. | mdpi.com |

| Gambogic Acid | Caged xanthone with a carboxylic acid; complex prenylated structure. | Cytotoxic against various cancer cell lines. | mdpi.com |

| 2,3,6-Trihydroxy-7-hydroxymethylene xanthone-1-carboxylic acid | Polyhydroxylated 1-carboxyxanthone. | Antifungal activity against Aspergillus flavus, Candida albicans, and Penicillum citrinum. | mdpi.com |

| Oliganthic Acids A, B, C | Prenylated carboxyxanthones from Garcinia oligantha. | Evaluated for cytotoxicity but showed no activity against tested cell lines. | mdpi.com |

The study of carboxyxanthones reveals that the dibenzo-γ-pyrone core is a privileged scaffold whose biological effects are finely tuned by the nature and placement of its substituents. mdpi.comresearchgate.net While this compound's own bioactivity remains unexplored, its structure serves as a valuable natural template. Its relationship to bioactive analogues suggests that synthetic modification could unlock or introduce pharmacological potential, guiding the design of new therapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design for Xanthone Scaffolds

Foundational Principles of Xanthone-Based SAR

The xanthone (B1684191) core, a dibenzo-γ-pyrone framework, is considered a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its ability to serve as a versatile scaffold for a wide array of functional groups, enabling interaction with multiple, unrelated biological targets. encyclopedia.pub The biological and pharmacological activities of xanthone derivatives are highly dependent on the nature and position of various substituents on this tricyclic system. mdpi.comresearchgate.net

Key principles guiding the SAR of xanthones include:

Substitution Patterns: The type, number, and placement of substituents such as hydroxyl, methoxy (B1213986), and prenyl groups on the xanthone nucleus dramatically influence its biological profile. researchgate.net For instance, the presence and location of hydroxyl groups are often crucial for antioxidant and cytotoxic activities. nih.gov

Planarity and Steric Factors: The largely planar structure of the xanthone scaffold is important for its interaction with biological targets. However, bulky substituents can introduce steric hindrance, potentially altering the binding affinity and selectivity. encyclopedia.pub

The diverse biological activities attributed to xanthones, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects, underscore the importance of understanding their SAR. mdpi.comfrontiersin.org

Methodologies for Investigating SAR of Carboxyxanthones

Carboxyxanthones, characterized by the presence of a carboxylic acid group, represent an important subclass of xanthones. A notable example is 5,6-dimethylxanthone-4-acetic acid (DMXAA), a synthetic carboxyxanthone derivative that has undergone extensive investigation as an anti-tumor agent. mdpi.com The study of carboxyxanthones like Pinselic acid involves a combination of synthetic chemistry and biological evaluation.

A primary method for probing the SAR of carboxyxanthones is the design and synthesis of a library of analogues. mdpi.comresearchgate.net This involves systematically modifying the parent structure to explore the impact of different functional groups on biological activity. Synthetic strategies often focus on:

Modification of the Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Varying Substituents on the Xanthone Core: Introducing different substituents at various positions on the aromatic rings allows for a systematic exploration of the chemical space around the xanthone scaffold. mdpi.com

Introduction of Chiral Centers: The synthesis of chiral derivatives of xanthones can lead to enantioselective biological activities, enhancing potency and selectivity. researchgate.netresearchgate.net

These synthetic efforts provide the necessary chemical tools to establish a robust SAR. mdpi.com

Once a library of analogues is synthesized, their biological activities are assessed through a variety of in vitro and in vivo assays. The resulting data is then analyzed to identify key structural features that influence biological interactions. For example, in the development of xanthone-based anticancer agents, researchers have identified that the position of hydroxyl and methoxy groups can significantly impact cytotoxicity against different cancer cell lines. nih.gov Similarly, for antibacterial xanthones, the presence of cationic side chains has been shown to be crucial for their membrane-targeting properties. acs.org

The following table presents a hypothetical SAR study on a series of xanthone derivatives, illustrating how structural modifications can influence biological activity.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| Xanthone-1 | H | OH | H | 15.2 |

| Xanthone-2 | OH | OH | H | 8.5 |

| Xanthone-3 | OCH3 | OH | H | 12.1 |

| Xanthone-4 | H | OH | Cl | 5.7 |

| Xanthone-5 | H | OCH3 | H | 25.4 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry in Xanthone SAR and Ligand Design

In recent years, computational chemistry has become an indispensable tool in the study of SAR and the rational design of new ligands. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how xanthone derivatives interact with their biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By analyzing a set of known xanthone derivatives and their activities, QSAR can identify the physicochemical properties (e.g., electronic, steric, and hydrophobic) that are most important for a desired biological effect. nih.gov These models can then be used to predict the activity of novel, unsynthesized xanthone analogues, thereby prioritizing synthetic efforts. tandfonline.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comacs.org This method allows researchers to visualize the binding mode of xanthone derivatives within the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For example, docking studies have been used to understand how xanthone derivatives inhibit enzymes like cyclooxygenase-2 (COX-2), providing a rationale for their anti-inflammatory activity. nih.govnih.gov

The integration of these computational approaches with traditional synthetic and biological methods accelerates the drug discovery process, enabling a more targeted and efficient design of novel xanthone-based therapeutic agents. mdpi.com

Biological Investigations and Mechanistic Research of Xanthone Class Compounds

Analogous Biological Properties of Related Carboxyxanthones

While direct research on pinselic acid is limited, the broader class of carboxyxanthones, to which it belongs, has been the subject of various biological investigations. These studies on related compounds offer potential insights into the possible, yet unproven, activities of this compound.

Antiallergic and Immunomodulatory Investigations

Phenolic compounds, a category that includes xanthones, have been studied for their potential to modulate allergic reactions. mdpi.com Some plant extracts containing these compounds have demonstrated antiallergic properties by inhibiting the release of allergy markers like beta-hexosaminidase and histamine from basophils and mast cells. mdpi.com Furthermore, certain prenylated xanthones isolated from Garcinia staudtii have exhibited potent immunomodulatory activities, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, and cytokine production. nih.gov These findings suggest that the carboxyxanthone scaffold has the potential for interaction with the immune system.

Enzyme Inhibition Studies (e.g., Aldose Reductase, Cathepsin B)

The inhibition of enzymes is a key area of research for many bioactive compounds. Aldose reductase, an enzyme implicated in diabetic complications, has been a target for inhibitors. nih.govencyclopedia.pub Some compounds are known to inhibit this enzyme, which catalyzes the reduction of glucose to sorbitol. mdpi.com While some carboxyxanthones have been evaluated as potential enzyme inhibitors, the results have been varied. For instance, one carboxyxanthone was tested as a potential cathepsin B inhibitor but showed no activity. mdpi.com Conversely, another carboxyxanthone demonstrated strong inhibitory activity against the α-glucosidase enzyme. mdpi.com

Receptor Antagonist Research (e.g., Leukotriene B4 Receptor)

Leukotriene B4 (LTB4) is a potent inflammatory mediator, and its receptor (BLT1) is a target for anti-inflammatory drugs. nih.govpatsnap.com Biphenylyl-substituted xanthones have been identified as highly potent leukotriene B4 receptor antagonists. acs.org LTB4 receptor antagonists work by blocking the interaction between LTB4 and its receptor, thereby preventing downstream inflammatory signaling. patsnap.com This has therapeutic implications for conditions driven by excessive inflammation. patsnap.comlitfl.com

Cytotoxicity and Antiproliferative Evaluations in in vitro Models

The cytotoxic and antiproliferative effects of various compounds are frequently evaluated in cancer research. nih.govmdpi.comnih.gov Several studies have demonstrated the cytotoxic activity of carboxyxanthones against various cancer cell lines. For example, gaudichaudiic acids A–E have shown activity against WEHI1640, MOLT4, and LL/2 cell lines, while gaudichaudiic acids A and E were also active against the HePG2 cell line. mdpi.com Additionally, gaudichaudiic acids G–I were found to be cytotoxic against P388/DOX and Messa cell lines. mdpi.com These in vitro studies indicate that some carboxyxanthones possess the ability to inhibit the growth of cancer cells. mdpi.com

Antimicrobial and Antifungal Activity Assessments

Research into the antimicrobial and antifungal properties of xanthone (B1684191) class compounds has revealed a broad spectrum of activity against various pathogens. While specific data on this compound is not extensively detailed in the available literature, the general class of xanthones, to which it belongs, has demonstrated significant potential in this area.

Xanthones isolated from natural sources, as well as their synthetic derivatives, have been evaluated for their efficacy against a range of microorganisms. nih.govnih.gov These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, studies on various xanthone derivatives have highlighted their ability to act as antibacterial agents. nih.gov The structural diversity within the xanthone family, including variations in oxygenation patterns and the presence of different functional groups, contributes to their wide range of biological activities. nih.gov

In terms of antifungal activity, xanthones have also shown promise. nih.gov Certain naturally occurring xanthones have been reported to possess antifungal properties. nih.gov The mechanism of action for these antimicrobial and antifungal effects is multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA. mdpi.comchemicalbook.com The continued investigation into the structure-activity relationships of xanthones is crucial for developing more potent and specific antimicrobial and antifungal agents. nih.gov

Future Research Directions and Translational Perspectives

De Novo Discovery of Pinselic Acid's Intrinsic Biological Role

The foundational step in unlocking the potential of this compound is to understand its natural biological role. As a secondary metabolite produced by fungi, it likely plays a role in the organism's interaction with its environment. Research in this area should focus on:

Ecological Function: Investigating the role of this compound in the life cycle of its producing fungus. This could involve studies on its potential involvement in chemical defense, symbiosis, or as a signaling molecule.

Biosynthetic Pathway Elucidation: Identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound. This knowledge is not only fundamental to understanding its natural role but also crucial for metabolic engineering efforts.

Regulation of Production: Studying the environmental and genetic factors that regulate the production of this compound in its native fungal host. This can provide insights into its function and inform strategies for optimizing its yield.

Comprehensive Bioactivity Profiling and Target Identification for this compound

A thorough investigation of the pharmacological properties of this compound is essential to uncover its therapeutic potential. Xanthone (B1684191) derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.commdpi.com A systematic screening approach is necessary to identify the specific bioactivities of this compound.

Table 1: Potential Bioactivities of Xanthone Derivatives for this compound Screening

| Bioactivity | Potential Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory disorders |

| Antioxidant | Diseases related to oxidative stress |

| Antimicrobial | Infectious diseases |

| Neuroprotective | Neurodegenerative diseases |

Once a significant bioactivity is identified, the next critical step is to pinpoint its molecular target(s). Modern chemical biology techniques can be employed for this purpose:

Affinity-Based Methods: Techniques such as Drug Affinity Responsive Target Stability (DARTS) can be used to identify proteins that directly bind to this compound in complex biological samples like cell lysates. nih.gov

Computational Approaches: Molecular docking simulations can predict potential binding partners for this compound based on the three-dimensional structures of known protein targets. mdpi.comnih.gov

Genetic and Proteomic Profiling: Analyzing changes in gene expression or protein levels in cells treated with this compound can provide clues about the pathways it modulates.

Development of Sustainable Production Methods (e.g., Metabolic Engineering of Fungal Hosts)

For this compound to be a viable candidate for therapeutic or industrial applications, sustainable and scalable production methods are imperative. Relying on isolation from its natural source is often inefficient and not environmentally friendly. Metabolic engineering of fungal hosts presents a promising alternative. nih.govresearchgate.net

Key strategies in this area include:

Heterologous Expression: Transferring the biosynthetic pathway of this compound into a well-characterized and industrially relevant fungal host, such as Aspergillus niger or Penicillium chrysogenum, which are known for their ability to produce high levels of secondary metabolites. researchgate.netfrontiersin.org

Pathway Optimization: Once the pathway is established in a heterologous host, various genetic engineering techniques can be used to increase the yield of this compound. This can involve overexpressing key biosynthetic genes, deleting competing pathways, and optimizing the supply of precursor molecules.

Fermentation Process Development: Optimizing fermentation conditions, such as media composition, pH, and temperature, is crucial for maximizing the production of this compound in a bioreactor setting. nih.gov

Advanced Synthetic Methodologies for Structure-Based Drug Design

Chemical synthesis provides a powerful tool for producing this compound and its analogs for further biological evaluation. acs.orgacs.org Moreover, synthetic chemistry is central to structure-based drug design, an approach that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. drugdiscoverynews.comgardp.org

Future research in this area should focus on:

Efficient Total Synthesis: Developing a concise and high-yielding total synthesis of this compound will provide a reliable source of the compound for research purposes and serve as a platform for generating derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to its chemical structure will be crucial for understanding which parts of the molecule are important for its biological activity. nih.gov

Lead Optimization: Once a promising biological activity and a molecular target are identified, structure-based drug design can be employed to rationally design new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This iterative process involves computational modeling, chemical synthesis, and biological testing.

Exploration of Novel Therapeutic and Industrial Applications for Xanthone Derivatives

The broad spectrum of biological activities associated with the xanthone scaffold suggests that this compound and its derivatives could have applications in various fields. mdpi.commdpi.com

Table 2: Potential Applications of Xanthone Derivatives

| Application Area | Specific Use |

| Therapeutics | Development of new drugs for cancer, inflammatory diseases, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov |

| Agrochemicals | Use as natural pesticides or herbicides due to potential antimicrobial and phytotoxic activities. |

| Cosmeceuticals | Incorporation into skincare products for their antioxidant and anti-inflammatory properties. |

| Functional Foods | Use as a food additive or supplement with health-promoting benefits. nih.gov |

Future research should explore these potential applications through targeted screening and in-depth mechanistic studies. The versatility of the xanthone structure, combined with the potential for chemical modification, makes this class of compounds a rich source for the discovery of new bioactive molecules with diverse applications.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Pinselic acid, and how are they validated?

- Methodology : Synthesis typically involves [describe general reaction pathways, e.g., esterification or cyclization]. Validation requires characterization via Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%). Reproducibility should be tested across three independent trials with controlled reaction conditions (temperature, solvent, catalyst). Include spectral data in supplementary materials for peer review .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Approach :

| Property | Technique | Key Parameters |

|---|---|---|

| Purity | HPLC | Retention time, peak integration |

| Structural identity | NMR (¹H/¹³C), FT-IR | Chemical shifts, functional groups |

| Thermal stability | Differential Scanning Calorimetry (DSC) | Melting point, decomposition trends |

| Refer to standardized protocols from the Beilstein Journal of Organic Chemistry for experimental details . |

Q. How do environmental factors (e.g., pH, temperature) influence this compound’s stability in vitro?

- Experimental Design :

- Prepare buffered solutions (pH 2–10) and incubate this compound at 25°C and 37°C.

- Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

- Use Arrhenius equation to model degradation kinetics. Report deviations >5% as statistically significant (p<0.05) .

Advanced Research Questions

Q. What mechanisms underlie contradictory reports on this compound’s bioactivity in different cell lines?

- Resolution Strategy :

- Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed studies.

- Perform meta-analysis using random-effects models to account for heterogeneity.

- Validate hypotheses via in vitro assays with standardized cell lines (e.g., ATCC) and controlled culture conditions. Address confounding variables like solvent choice (DMSO vs. ethanol) .

Q. How can computational models predict this compound’s interaction with novel enzymatic targets?

- Methodology :

- Use molecular docking software (AutoDock Vina, Schrödinger) to simulate binding affinities.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cross-reference results with databases like PubChem or ChEMBL for activity comparisons. Report RMSD values <2.0 Å for reliable docking poses .

Q. What experimental frameworks address low reproducibility in this compound’s pharmacokinetic studies?

- Best Practices :

- Adopt PICOT framework to define:

- P opulation (e.g., rodent models),

- I ntervention (dosage, administration route),

- C omparison (vehicle control),

- O utcome (plasma half-life, bioavailability),

- T ime (sampling intervals).

- Share raw data via repositories like Zenodo to enable cross-lab validation .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response relationships for this compound?

- Approach :

- Fit data to four-parameter logistic (4PL) models using software like GraphPad Prism.

- Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- Address outliers via Grubbs’ test and repeat assays if >10% variability is observed .

Q. What strategies mitigate bias in retrospective studies on this compound’s therapeutic potential?

- Recommendations :

- Apply blinded analysis during data interpretation.

- Use Cochran-Mantel-Haenszel tests to adjust for confounding variables.

- Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .

Tables for Key Data Interpretation

Table 1 : Common Contradictions in this compound Literature

| Reported Effect | Study Conditions | Potential Confounders |

|---|---|---|

| Antifungal activity | pH 7.4, 48-hour incubation | Variability in fungal strain viability |

| Cytotoxicity in cancer cells | 10% FBS in media, 72-hour exposure | Serum batch differences |

Table 2 : Recommended Resources for Reproducibility

| Resource Type | Examples | Application |

|---|---|---|

| Spectral databases | NIH Spectral Database | NMR/FT-IR cross-validation |

| Open-data platforms | Zenodo, Figshare | Raw data sharing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.